molecular formula C36H35N3O7 B2648447 Fmoc-L-Orn(C343)-OH CAS No. 1217351-18-2

Fmoc-L-Orn(C343)-OH

Cat. No.: B2648447
CAS No.: 1217351-18-2
M. Wt: 621.69
InChI Key: LSBRHDMKSDVFIW-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These derivatives are critical in peptide synthesis, particularly for introducing functional handles (e.g., azides for click chemistry) or protecting reactive amino groups during solid-phase peptide synthesis (SPPS) .

Ornithine (Orn) is a non-proteinogenic amino acid with a side-chain amine that requires protection to prevent undesired reactions during peptide assembly. The Fmoc group is widely used for α-amine protection due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine in DMF) .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O7/c40-33(28-19-22-18-21-8-6-16-39-17-7-13-27(31(21)39)32(22)46-35(28)43)37-15-5-14-30(34(41)42)38-36(44)45-20-29-25-11-3-1-9-23(25)24-10-2-4-12-26(24)29/h1-4,9-12,18-19,29-30H,5-8,13-17,20H2,(H,37,40)(H,38,44)(H,41,42)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBRHDMKSDVFIW-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Orn(C343)-OH typically involves the following steps:

    Protection of the Ornithine Amino Group: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Coumarin Derivatization: The protected ornithine is then reacted with a coumarin derivative (C343) to introduce the chromophore.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-L-Orn(C343)-OH is primarily related to its role in peptide synthesis and fluorescence studies:

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among Fmoc-L-Orn derivatives lies in their side-chain modifications, which dictate their applications in peptide chemistry. Below is a comparative analysis of key analogues:

Compound Substituent Deprotection Method Key Applications References
Fmoc-L-Orn(Boc)-OH Boc (tert-butyloxycarbonyl) Trifluoroacetic acid (TFA) Antibiotic peptide synthesis (e.g., relacidines, brevicidines); orthogonal protection strategies
Fmoc-L-Orn(N3)-OH Azide (N3) Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Macrocyclic peptide stapling; triazole-bridged structures for stabilizing α-helices
Fmoc-L-Orn(Dde)-OH Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) Hydrazine Selective on-resin deprotection for branched peptide architectures
Fmoc-L-Orn(Mtt)-OH Mtt (4-methyltrityl) Dilute TFA (1–2%) Orthogonal protection in complex SPPS; acid-labile side-chain protection
Key Observations:
  • Boc vs. N3 :

    • Fmoc-L-Orn(Boc)-OH is favored for its compatibility with Fmoc-SPPS and stability during iterative coupling steps. It is widely used in antibiotic peptides (e.g., relacidines) to enhance stability and simplify purification .
    • Fmoc-L-Orn(N3)-OH enables bioorthogonal CuAAC reactions, facilitating macrocyclization (e.g., triazole-stapled peptides) to stabilize α-helical structures critical for inhibiting protein-protein interactions (e.g., BCL9/β-catenin) .
  • Orthogonal Protection :

    • Dde and Mtt groups allow selective deprotection under mild conditions, enabling sequential modifications in multi-functional peptides .
Solubility and Handling:
  • Stability : Boc groups are stable under basic Fmoc deprotection conditions (piperidine/DMF), whereas azides require inert atmospheres to prevent premature cycloaddition .

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